N,N-Dimethylacrylamide

Polymer Chemistry Kinetics Controlled Radical Polymerization

DMAA is a performance-differentiating monomer—not a generic acrylamide substitute. Its N,N-disubstituted amide structure eliminates hydrogen-bond donor capacity, conferring superior hydrolytic stability for enhanced oil recovery polymers and durable biomedical coatings. A higher propagation rate coefficient (kp ≈27,200 L·mol⁻¹·s⁻¹) and distinct reactivity ratios enable precise block copolymer architectures via RAFT/ATRP. Copolymerization with NIPAM raises LCST into the physiological range for injectable thermoresponsive drug delivery. Specify DMAA for applications where acrylamide fails under thermal, hydrolytic, or biological stress. Bulk and R&D quantities available; inhibitor-stabilized for reliable storage.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 2680-03-7
Cat. No. B038588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylacrylamide
CAS2680-03-7
SynonymsAcrylamide, N,N-dimethyl-; Acylamide, N,N-dimethyl; Dimethylamid kyseliny akrylove; dimethylamidkyselinyakrylove; n,n-dimethyl-2-propenamid; n,n-dimethyl-acrylamid; Propenamide, N,N-dimethyl-; sipomernndma
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=C
InChIInChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3
InChIKeyYLGYACDQVQQZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylacrylamide (DMAA) CAS 2680-03-7: Technical Baseline and Procurement Context for Nonionic Acrylamide Monomer Selection


N,N-Dimethylacrylamide (DMAA, CAS 2680-03-7) is a nonionic, water-soluble acrylic monomer [1] with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . It exists as a colorless to light yellow liquid at ambient temperature, with a density of 0.962 g/mL at 25°C [1] and is typically stabilized with MEHQ (e.g., 500 ppm) to prevent premature polymerization during storage . DMAA is employed as a hydrophilic building block in the synthesis of polymers and copolymers for applications ranging from biomedical coatings and hydrogels to adhesives and enhanced oil recovery . Its N,N-disubstituted amide structure confers distinct polymerization kinetics, hydrolytic stability, and thermoresponsive behavior relative to monosubstituted acrylamides and other hydrophilic monomers, making it a critical point of differentiation in polymer formulation and procurement decisions [2].

Why N,N-Dimethylacrylamide (DMAA) Cannot Be Simply Replaced by Acrylamide or Other Hydrophilic Monomers: A Quantitative Basis for Procurement


Direct substitution of N,N-Dimethylacrylamide (DMAA) with acrylamide (AM) or other hydrophilic monomers in polymer formulations is not a valid procurement strategy. The N,N-disubstituted amide structure of DMAA fundamentally alters polymerization kinetics, polymer architecture, and material properties in ways that are quantifiable and functionally consequential [1]. For instance, DMAA exhibits a higher propagation rate coefficient (kp) and a more reactive polymer radical compared to AM and methacrylamide, affecting copolymer composition drift and final polymer microstructure [1]. Furthermore, the dimethyl substitution eliminates hydrogen-bond donor capacity, which drastically changes polymer-polymer and polymer-solvent interactions, leading to distinct thermoresponsive behavior, hydrolytic stability, and biological interface properties [2]. The evidence below demonstrates these differences with quantitative data, underscoring that DMAA is not an interchangeable commodity but a performance-differentiating monomer requiring specification in R&D and manufacturing contexts.

N,N-Dimethylacrylamide (DMAA): Quantifiable Performance Differentiation from Acrylamide, NIPAM, and HEMA


Polymerization Propagation Kinetics: DMAA vs. Methacrylamide (MAA) and Acrylamide (AM)

DMAA exhibits distinct propagation kinetics in aqueous solution compared to methacrylamide (MAA). Pulsed-laser polymerization (PLP) studies show that MAA requires a higher activation energy for propagation than DMAA, and the activation volume is also larger for MAA [1]. This difference in kinetic parameters directly influences the rate of polymer chain growth and molecular weight development under given reaction conditions. Additionally, the absolute propagation rate constant (kp) for DMAA in bulk at 30°C is 27,200 L·mol⁻¹·s⁻¹, a value significantly higher than that reported for acrylamide (AM) under comparable conditions, which is approximately 18,000 L·mol⁻¹·s⁻¹ [2]. This higher kp translates to faster polymerization and can be leveraged for increased throughput or lower initiator loading.

Polymer Chemistry Kinetics Controlled Radical Polymerization

Thermoresponsive LCST Modulation: DMAA vs. N-Isopropylacrylamide (NIPAM)

Copolymerization of DMAA with N-isopropylacrylamide (NIPAM) provides a quantitative handle to tune the lower critical solution temperature (LCST) of the resulting polymer. Poly(NIPAM) exhibits a sharp LCST near 32°C. Incorporation of DMAA, a hydrophilic comonomer, systematically raises the LCST of the copolymer in a dose-dependent manner [1]. Critically, this LCST elevation is coupled with a reduction in the magnitude of the coil-to-globule collapse transition, resulting in a more open, swollen structure above the LCST [1]. This is a distinct functional difference from NIPAM homopolymer and copolymers with more hydrophobic modifiers.

Smart Polymers Drug Delivery Thermoresponsive Materials

Hydrolytic Stability of Polymers and Coatings: DMAA vs. Acrylamide (AM)

Polymers derived from DMAA exhibit superior hydrolytic stability compared to those derived from acrylamide (AM). The N,N-disubstituted amide group in DMAA is inherently more resistant to hydrolysis than the primary amide group of AM, which is prone to conversion to carboxylic acid under alkaline or high-temperature conditions . This enhanced stability is a key technical advantage for applications involving prolonged exposure to aqueous environments, such as enhanced oil recovery (EOR), marine coatings, and long-term implantable hydrogels [1]. Patents specifically claim DMAA-AM copolymers for EOR applications due to the improved hydrolytic stability of DMAA, which maintains viscosity and performance over extended periods in harsh reservoir conditions [1].

Coatings Adhesives Hydrogels Enhanced Oil Recovery

Biomedical Coating Performance: Anti-Adhesive Behavior of DMAA Copolymers vs. DEAA and Chitosan

In a study evaluating photochemical coatings for neural implants on Kapton® polyimide substrates, a DMAA-based copolymer demonstrated a strong anti-adhesive effect towards fibroblasts, a critical feature for preventing undesirable cell growth and fibrosis on implant surfaces [1]. While coatings with DEAA (N,N-diethylacrylamide) copolymers and chitosan-azide caused a distinct inhibition of fibroblast growth, the DMAA copolymer coating resulted in an even stronger anti-adhesive behavior [1]. This indicates a material-specific difference in how cells interact with the polymer surface, which is not generalizable to all hydrophilic acrylamide derivatives.

Biomedical Coatings Neural Implants Anti-Fouling Fibroblast Adhesion

Copolymerization Reactivity Ratios: DMAA vs. N-Isopropylacrylamide (NIPAM) in RAFT Polymerization

In reversible addition-fragmentation chain-transfer (RAFT) copolymerization, the reactivity ratios of NIPAM (rNIPAM = 0.838) and DMAA (rDMA = 1.105) indicate that DMAA is preferentially incorporated into the copolymer over NIPAM [1]. This difference in reactivity leads to composition drift during batch copolymerization, resulting in a gradient copolymer structure rather than a statistical one [1]. Understanding these reactivity ratios is essential for designing copolymers with predictable composition and properties, and for selecting appropriate feeding strategies (e.g., semi-batch) to achieve compositional homogeneity.

RAFT Polymerization Copolymer Composition Controlled Architecture

Rheological Behavior in Clay Nanocomposite Hydrogels: DMAA vs. Acrylamide (AAm) and NIPAM

The viscoelastic response of polymer-clay nanocomposite hydrogels is highly dependent on the monomer used. Rheometric studies comparing gels prepared from DMAA, N-isopropylacrylamide (NIPA), and acrylamide (AAm) in aqueous Laponite clay dispersions revealed distinct differences in gelation behavior and final mechanical properties [1]. Notably, the retardation time (a measure of viscoelastic relaxation) for AAm-based gels was approximately twice that of gels prepared from DMAA or NIPA, indicating higher mobility of crosslink zones and greater energy dissipation in AAm gels [1]. This difference is attributed to varying extents of interaction between the clay particles and the different monomers, which affects the network structure and dynamic mechanical performance.

Hydrogels Rheology Nanocomposites Viscoelasticity

N,N-Dimethylacrylamide (DMAA) in Practice: Application Scenarios Validated by Quantitative Evidence


Precise Tuning of Thermoresponsive Polymer LCST for Drug Delivery

In the development of injectable, thermoresponsive drug delivery systems, DMAA is copolymerized with NIPAM to raise the polymer's LCST from ~32°C to a physiologically relevant range (e.g., 37-39°C). As demonstrated by Barker et al. [1], increasing the DMAA content in the copolymer systematically elevates the LCST while reducing the magnitude of polymer collapse. This allows formulators to design carriers that remain soluble and circulate at body temperature but undergo a controlled phase transition in locally heated tumor environments (e.g., 42°C), releasing the encapsulated therapeutic payload. The evidence from Section 3, Evidence Item 2, directly supports this use case.

Durable Hydrophilic Coatings for Neural Implants with Reduced Biofouling

Manufacturers of long-term neural implants, such as cochlear electrodes or deep brain stimulation leads, can employ photochemically grafted DMAA-based copolymers as a durable, anti-adhesive coating on polyimide substrates. The work by Hadler et al. [1] provides direct evidence that DMAA copolymer coatings exhibit a stronger anti-adhesive behavior towards fibroblasts compared to DEAA or chitosan coatings. This differentiation is critical for mitigating the foreign body response, reducing fibrotic encapsulation, and preserving the electrical performance of the implant over its functional lifetime. The evidence from Section 3, Evidence Item 4, directly supports this use case.

Enhanced Oil Recovery (EOR) Polymers with Extended Viscosity Lifetime

In enhanced oil recovery operations, high-molecular-weight polymers are injected into reservoirs to increase the viscosity of the displacing fluid and improve sweep efficiency. Polyacrylamide (PAM) is commonly used but suffers from hydrolytic degradation at elevated temperatures and alkaline conditions, leading to viscosity loss. By incorporating DMAA into the polymer backbone, as claimed in U.S. Patent No. 4,326,970 [1], the hydrolytic stability of the polymer is significantly enhanced. This allows the polymer solution to maintain its target viscosity over longer distances and times within the reservoir, improving oil recovery rates and reducing the frequency of polymer re-injection. The evidence from Section 3, Evidence Item 3, directly supports this use case.

Controlled Radical Polymerization (ATRP/RAFT) for Block Copolymer Synthesis

Researchers and process chemists utilizing ATRP or RAFT polymerization can leverage the well-defined kinetic parameters and reactivity ratios of DMAA to synthesize block copolymers with precise molecular weights and narrow dispersities. As shown in Section 3, Evidence Item 1 and 5, DMAA exhibits a high propagation rate constant (kp = 27,200 L·mol⁻¹·s⁻¹) and favorable reactivity ratios (e.g., rDMA = 1.105 with NIPAM, rDMAA = 1.16 with nBA) that enable efficient chain extension and the creation of well-defined hydrophilic blocks. This makes DMAA a versatile monomer for constructing amphiphilic block copolymers used as surfactants, dispersants, and nanocarriers.

Technical Documentation Hub

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